N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine
Description
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a benzodioxin moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-24-17-7-5-15(6-8-17)18-9-10-22-14-19(18)23-13-16-3-2-4-20-21(16)26-12-11-25-20/h2-8,18-19,22-23H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBTVIAMGHCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2NCC3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via reductive amination or through the use of piperidine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperidine derivative. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzodioxin moiety, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxin moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-phenylpiperidin-3-amine: Similar structure but lacks the methoxy group.
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-hydroxyphenyl)piperidin-3-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
